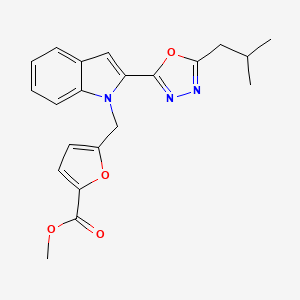
methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-((2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound’s synthesis, biological properties, and relevant case studies that illustrate its efficacy in various applications.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H22N4O4 and has a molecular weight of approximately 378.4 g/mol. It features a furan ring, an oxadiazole moiety, and an indole structure, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound involves multiple steps including the formation of the oxadiazole ring through condensation reactions. Specific methodologies may vary; however, typical synthetic routes include:
- Formation of Oxadiazole : Reacting isobutyl hydrazine with appropriate carboxylic acids.
- Indole Modification : Methylation of indole derivatives to introduce the desired substituents.
- Final Coupling : Combining the oxadiazole and indole components through standard coupling techniques.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and indole structures. This compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Bacillus subtilis | 30 µM |
These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Activity
In addition to antimicrobial effects, research indicates potential anticancer properties. The compound has been tested against several cancer cell lines:
| Cell Line | IC50 Value |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 25 µM |
| A549 (lung cancer) | 30 µM |
The IC50 values suggest that this compound possesses moderate to strong cytotoxicity against these cancer cell lines.
Study on Antimicrobial Efficacy
A recent study published in MDPI evaluated various derivatives of oxadiazoles for their antimicrobial activity. Among these derivatives, this compound was noted for its superior efficacy against multi-drug resistant strains of Staphylococcus aureus compared to conventional antibiotics .
Study on Anticancer Properties
Another investigation focused on the anticancer effects of indole-based compounds. The study found that this compound induced apoptosis in HeLa cells through the mitochondrial pathway, suggesting a mechanism involving cytochrome c release and caspase activation .
Properties
IUPAC Name |
methyl 5-[[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)10-19-22-23-20(28-19)17-11-14-6-4-5-7-16(14)24(17)12-15-8-9-18(27-15)21(25)26-3/h4-9,11,13H,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBXSHDHAXFNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(O4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














